molecular formula C14H12N2O B2563347 3-[(2-Methylphenyl)methoxy]pyridine-4-carbonitrile CAS No. 2201878-64-8

3-[(2-Methylphenyl)methoxy]pyridine-4-carbonitrile

Cat. No.: B2563347
CAS No.: 2201878-64-8
M. Wt: 224.263
InChI Key: PYLICNZGDHCCDN-UHFFFAOYSA-N
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Description

3-[(2-Methylphenyl)methoxy]pyridine-4-carbonitrile: is an organic compound that belongs to the class of aromatic nitriles It features a pyridine ring substituted with a methoxy group at the 3-position and a nitrile group at the 4-position The methoxy group is further substituted with a 2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-[(2-Methylphenyl)methoxy]pyridine-4-carbonitrile can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 3-hydroxypyridine-4-carbonitrile with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods:

For industrial-scale production, the process may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Purification steps such as recrystallization or column chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride (NaH) in DMF for deprotonation followed by reaction with electrophiles.

Major Products:

    Oxidation: 3-[(2-Methylphenyl)methoxy]pyridine-4-carboxylic acid.

    Reduction: 3-[(2-Methylphenyl)methoxy]pyridine-4-amine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry:

In organic synthesis, 3-[(2-Methylphenyl)methoxy]pyridine-4-carbonitrile serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new compounds.

Biology and Medicine:

The compound has potential applications in medicinal chemistry as a scaffold for drug development. Its structure can be modified to create analogs with desired biological activities, such as enzyme inhibitors or receptor modulators.

Industry:

In materials science, the compound can be used in the synthesis of polymers and advanced materials. Its aromatic structure contributes to the stability and performance of these materials.

Mechanism of Action

The mechanism of action of 3-[(2-Methylphenyl)methoxy]pyridine-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity. The methoxy and phenyl groups contribute to the compound’s overall hydrophobicity and electronic properties, affecting its interaction with biological molecules.

Comparison with Similar Compounds

    3-[(2-Methylphenyl)methoxy]pyridine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    3-[(2-Methylphenyl)methoxy]pyridine-4-amine: Similar structure but with an amine group instead of a nitrile group.

    3-[(2-Methylphenyl)methoxy]pyridine-4-methanol: Similar structure but with a hydroxymethyl group instead of a nitrile group.

Uniqueness:

3-[(2-Methylphenyl)methoxy]pyridine-4-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and properties compared to its analogs. The nitrile group can participate in a variety of chemical reactions, making the compound versatile for synthetic applications. Additionally, the combination of the methoxy and 2-methylphenyl groups provides a unique electronic and steric environment, influencing the compound’s behavior in different contexts.

Properties

IUPAC Name

3-[(2-methylphenyl)methoxy]pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-11-4-2-3-5-13(11)10-17-14-9-16-7-6-12(14)8-15/h2-7,9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYLICNZGDHCCDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=C(C=CN=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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